Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C12H8BrF3NO2. It is a white or almost white crystalline powder that is soluble in most organic solvents. This compound is of interest due to its unique chemical structure, which includes a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl phenylacetate with bromine in the presence of a catalyst to introduce the bromine atomThe trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions .
Industrial Production Methods
Industrial production of ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, amines, thiols; basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)phenylacetate
- Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate
- Ethyl 2-bromo-4-cyano-6-(trifluoromethyl)phenylacetate
Uniqueness
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is unique due to the specific positioning of the bromine, cyano, and trifluoromethyl groups on the phenyl ring. This specific arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[2-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-3-9(12(14,15)16)8(6-17)4-10(7)13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCDAIGYDZFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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